2-(4-Aminophenyl)ethanol
Overview
Description
2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is an organic compound with the chemical formula C8H11NO. It is a crystalline solid that appears as a light brown to brown substance. This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethanol group (-CH2CH2OH). It is soluble in methanol and has a melting point of 107-110°C .
Mechanism of Action
Target of Action
2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is a compound that has been used in the synthesis of various derivatives with antimicrobial properties . The primary targets of these derivatives are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
The mode of action of this compound derivatives involves membrane perturbation and intracellular interactions . These compounds interact with the bacterial cell membrane, leading to its permeabilization . This disrupts the normal function of the cell membrane, leading to cell death . Additionally, these compounds also have an intracellular mode of action, possibly involving interactions with bacterial DNA .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound derivatives is the inhibition of bacterial growth and survival . By disrupting the integrity of the bacterial cell membrane and possibly interacting with intracellular targets, these compounds lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Aminophenyl)ethanol can be synthesized through various methods. One common method involves the reduction of 4-nitrobenzeneethanol. The process typically includes the following steps :
Reduction of 4-nitrobenzeneethanol: This involves the use of hydrogen chloride, hydrazine hydrate, and sodium hydroxide in methanol and water at a temperature of 68°C and a pH of 7.
Catalytic Hydrogenation: The reaction mixture is subjected to catalytic hydrogenation using a platinum-tin oxide catalyst at a temperature of 68°C.
Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified through vacuum drying to obtain white this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrobenzeneethanol. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Aminophenyl)ethanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenethyl alcohol
- 4-Bromophenethyl alcohol
- 4-Fluorophenethyl alcohol
- 2-Aminobenzhydrol
- 4-(1H-Imidazol-1-yl)aniline
Comparison
2-(4-Aminophenyl)ethanol is unique due to the presence of both an amino group and an ethanol group attached to the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. In comparison, similar compounds such as 4-Nitrophenethyl alcohol and 4-Bromophenethyl alcohol lack the amino group, which limits their reactivity and applications .
Properties
IUPAC Name |
2-(4-aminophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073066 | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-10-9, 115341-06-5 | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, ar-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzeneethanol, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, ar-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical synthesis of 2-(4-aminophenyl)ethanol?
A1: this compound is a key intermediate in the production of various pharmaceuticals, including the drug p-tyrosol. [, ] Developing efficient and cost-effective synthesis methods is crucial for ensuring access to these medications. One study focused on a novel synthesis route using β-phenylethanol as the starting material, achieving a high yield and purity. [] This process holds potential for industrial applications due to its efficiency and use of readily available materials.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both an amino group and a hydroxyl group in the structure of this compound makes it a versatile building block for chemical synthesis. [] It can react with aldehydes, such as paraformaldehyde, to form benzoxazine monomers. [] The reactivity of these groups also contributes to its electrochemical behavior, which is pH and temperature-dependent. []
Q3: Can you elaborate on the thermal properties of polymers derived from this compound?
A3: this compound serves as a precursor for spiro-centered bis(benzoxazine) monomers. [] These monomers, upon polymerization, yield materials with high thermal stability, as evidenced by their glass transition temperatures (Tg) and degradation profiles obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] The incorporation of a hydroxyl group within the spiro-center was found to influence the polymerization temperature. []
Q4: How is this compound used in carbohydrate chemistry?
A4: this compound acts as a bifunctional spacer in synthesizing complex oligosaccharides, specifically a common tetrasaccharide core structure found in Haemophilus influenzae lipopolysaccharides. [] This approach allows for the development of well-defined glycoconjugate vaccine candidates. []
Q5: What analytical techniques are employed to characterize this compound and its derivatives?
A5: Various spectroscopic and analytical methods are used to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H and 13C NMR) spectroscopy, elemental analysis, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). [, ] These techniques help determine the structure, purity, and composition of the synthesized compounds.
Q6: What is the significance of studying the electrochemical behavior of this compound?
A6: Electrochemical studies on this compound provide valuable insights into its redox properties, which are influenced by pH and temperature. [] Techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are used to determine kinetic and thermodynamic parameters, acid-base dissociation constants, and limits of detection. [] These findings contribute to understanding the compound's reactivity and potential biological interactions.
Q7: How can computational chemistry contribute to the understanding of this compound?
A7: Computational studies, including structure-activity relationship (SAR) analysis and molecular modeling, can predict the properties and behavior of this compound and its derivatives. [] This information can guide the design of new compounds with improved characteristics, such as enhanced activity or altered reactivity.
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